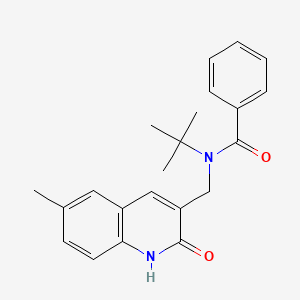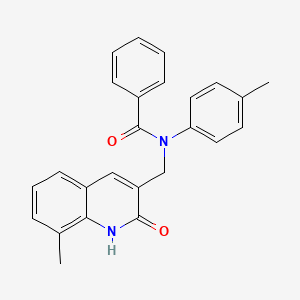![molecular formula C21H21N5O B7712295 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide, also known as IQ-1S, is a small molecule compound that has been widely used in scientific research applications. This compound has shown potential in various fields of research, including cancer therapy, neurodegenerative diseases, and immunology.
作用機序
The mechanism of action of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves the inhibition of the Wnt/β-catenin signaling pathway and the activation of the Nrf2/ARE pathway. The Wnt/β-catenin pathway plays a crucial role in the regulation of cell proliferation and differentiation. The dysregulation of this pathway has been linked to the development of various types of cancer. This compound inhibits this pathway by targeting the interaction between β-catenin and TCF/LEF transcription factors.
The Nrf2/ARE pathway plays a crucial role in protecting cells from oxidative stress and inflammation. This compound activates this pathway by promoting the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It also reduces the migration and invasion of cancer cells. In neurodegenerative diseases, this compound protects neurons from oxidative stress and inflammation. It also improves cognitive function and memory in animal models of Alzheimer's disease.
In immunology research, this compound enhances the production of cytokines and chemokines, which are involved in the regulation of the immune response. It also modulates the differentiation and function of immune cells, including T cells and dendritic cells.
実験室実験の利点と制限
One of the significant advantages of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide is its specificity towards the Wnt/β-catenin and Nrf2/ARE pathways. This compound has been shown to selectively target these pathways without affecting other signaling pathways. This specificity makes this compound a valuable tool in studying the role of these pathways in various biological processes.
One of the limitations of this compound is its solubility in aqueous solutions. This compound has limited solubility in water, which can make it challenging to use in certain experiments. However, this limitation can be overcome by using appropriate solvents or formulations.
将来の方向性
There are several future directions in research involving N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide. One of the significant areas of research is in the development of this compound analogs with improved pharmacokinetic properties. These analogs can be used to enhance the efficacy and specificity of this compound in various biological processes.
Another area of research is in the identification of new targets of this compound. While this compound is known to target the Wnt/β-catenin and Nrf2/ARE pathways, it is possible that this compound may have other targets that have yet to be discovered.
Conclusion:
In conclusion, this compound is a small molecule compound that has shown potential in various fields of scientific research. Its specificity towards the Wnt/β-catenin and Nrf2/ARE pathways makes it a valuable tool in studying the role of these pathways in various biological processes. While there are limitations to its use, the future directions in research involving this compound are promising, and this compound is likely to continue to play a significant role in scientific research.
合成法
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide involves the condensation reaction between isonicotinic acid and 1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carbaldehyde in the presence of a suitable base. The resulting product is then treated with isobutylamine to obtain the final compound, this compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide has been extensively studied in various scientific research applications. One of the significant applications of this compound is in cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is involved in the regulation of cell proliferation and differentiation, and its dysregulation has been linked to the development of various types of cancer.
Another area of research where this compound has shown potential is in the treatment of neurodegenerative diseases. Studies have demonstrated that this compound can activate the Nrf2/ARE pathway, which plays a crucial role in protecting neurons from oxidative stress and inflammation. This pathway has been implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases.
This compound has also been studied in immunology research. It has been shown to enhance the production of cytokines and chemokines, which are involved in the regulation of the immune response. This compound has also been found to modulate the differentiation and function of immune cells, including T cells and dendritic cells.
特性
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-13(2)12-26-20-17(11-16-10-14(3)4-5-18(16)23-20)19(25-26)24-21(27)15-6-8-22-9-7-15/h4-11,13H,12H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDYTXQKQSWKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC=NC=C4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)

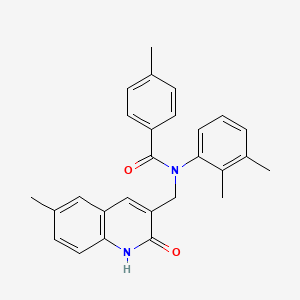
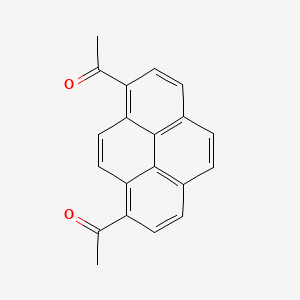

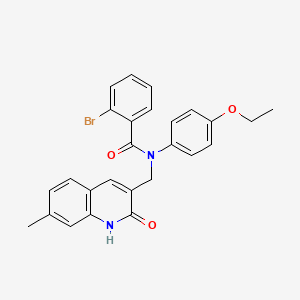
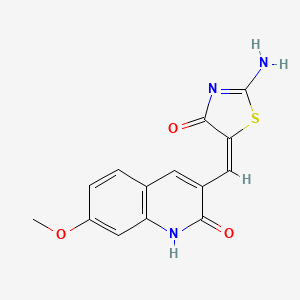
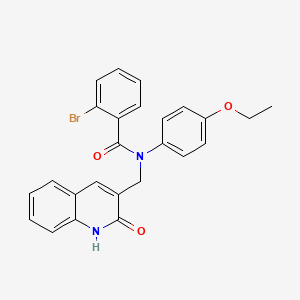
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
